Triallylphosphine

Vue d'ensemble

Description

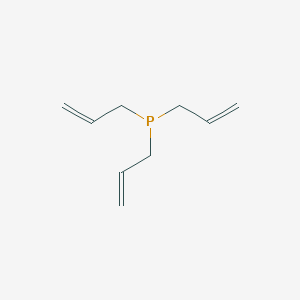

Triallylphosphine, also known as tri-2-propenylphosphine, is an organic compound with the chemical formula ( (CH_2=CHCH_2)_3P ). It is a tertiary phosphine, characterized by the presence of three allyl groups attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triallylphosphine can be synthesized through various methods. One common approach involves the reaction of trimethylphosphine with triethyltin iodide. The reaction proceeds as follows: [ (CH_3)_3P + 3(C_2H_5)_3SnI \rightarrow (C_2H_5)_3SnCH=P(CH_3)_3 + 3(C_2H_5)_3SnI ] This method involves heating the reactants to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Plasma Polymerization

Triallylphosphine can undergo plasma polymerization, resulting in a crosslinked polymer thin film. The process conserves a high proportion of carbon-carbon double bonds and phosphorus groups from the monomer. The resulting polymer exhibits accessibility of phosphine groups, which can react with various agents:

-

Reactions with Gases :

Thermolysis

Thermolysis of this compound at elevated temperatures (e.g., 700 °C) can yield various products, including phosphinines and phosphalkynes. Under specific conditions, this compound primarily produces hydrocarbons, which can be purified through distillation techniques. This reaction pathway highlights the potential for synthesizing other phosphorus-containing compounds from this compound .

Oxidation Reactions

This compound is susceptible to oxidation, which can lead to the formation of trialkyl phosphine oxides. This process typically involves the addition of oxidizing agents such as hydrogen peroxide or peracids. The oxidation results in a change in the electronic properties of the phosphorus center, influencing its reactivity in further reactions .

Coordination Chemistry

This compound acts as a ligand for transition metals, forming complexes that are critical in catalysis and materials science. For instance, when reacted with transition metal carbonyls, it can stabilize metal complexes through coordination via the phosphorus atom:

Applications De Recherche Scientifique

Catalytic Applications

Triallylphosphine serves as a versatile ligand in transition-metal catalysis. Its ability to form stable complexes with transition metals enhances catalytic processes, particularly in the following areas:

- Hydrophosphinylation Reactions : TAP can facilitate the hydrophosphinylation of terminal alkynes and olefins, which are crucial for synthesizing phosphine derivatives used in pharmaceuticals and agrochemicals .

- C–C Bond Formation : TAP is employed in various coupling reactions, including Suzuki and Heck reactions. Its coordination with palladium facilitates the formation of carbon-carbon bonds essential for building complex organic molecules .

- Asymmetric Synthesis : The compound has been utilized as a chiral ligand in asymmetric catalysis, allowing for the production of enantiomerically enriched compounds. Its unique structure contributes to the selectivity of these reactions .

Material Science

This compound is also explored in materials science, particularly in polymer chemistry:

- Plasma Polymerization : TAP can be subjected to plasma polymerization to create crosslinked polymer thin films. These films exhibit unique properties suitable for applications in coatings and protective layers .

- Nanoparticle Synthesis : TAP acts as a solvent and stabilizer during the synthesis of nanoparticles, enhancing their stability and functionality. This application is particularly relevant in biomedical fields where nanoparticles are used for drug delivery systems .

Biological Applications

Research has indicated potential biological applications of this compound:

- Anticancer Activity : Studies have shown that derivatives of TAP can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS) that trigger cell death pathways .

- Fluorescent Probes : this compound-based compounds have been synthesized as fluorescent probes for biological imaging, offering insights into cellular processes at the molecular level .

Mécanisme D'action

The mechanism of action of triallylphosphine depends on its application. In the context of catalysis, this compound acts as a ligand that coordinates with transition metals, altering their electronic and steric properties to facilitate various chemical reactions. The phosphorus atom in this compound donates electron density to the metal center, stabilizing the metal-ligand complex and enhancing its reactivity.

Activité Biologique

Triallylphosphine (TAP) is a phosphine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its three allyl groups attached to a phosphorus atom. Its chemical structure can be represented as follows:

This unique structure contributes to its reactivity and biological properties, making it a subject of interest in various research studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of trialkylphosphines, including TAP. For instance, a study investigating the structure-activity relationship (SAR) of phosphine compounds revealed that modifications in the phosphine structure could significantly enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was noted for its effectiveness in inhibiting certain bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules. It can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins, which is crucial for many biochemical processes. This property has been exploited in bioconjugation reactions where TAP is used to modify proteins through Michael addition reactions with maleimides .

Case Studies

-

Bioconjugation Applications :

- TAP has been utilized in bioconjugation strategies to enhance the stability and functionality of protein-based therapeutics. In one study, TAP was shown to improve the conjugation efficiency of maleimide derivatives to proteins, leading to higher yields in the production of antibody-drug conjugates .

- Antioxidant Activity :

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of phosphorus trichloride with allyl alcohol or other allylic compounds under controlled conditions. The resulting compound can then be purified through distillation or chromatography.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Chain Length : Variations in the alkyl chain length affect the compound's solubility and interaction with biological membranes.

- Substituents : The presence of different functional groups on the allyl chains can modulate reactivity and selectivity towards target biomolecules.

A comparative analysis of different trialkylphosphines shows that those with longer alkyl chains exhibit reduced activity against certain bacterial strains, indicating an optimal balance between hydrophobicity and reactivity is crucial for efficacy .

Data Tables

Propriétés

IUPAC Name |

tris(prop-2-enyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFABDZKXNKQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167868 | |

| Record name | Triallyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16523-89-0 | |

| Record name | Triallyl phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triallyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of triallylphosphine in materials science?

A1: this compound is mainly used as a precursor for generating thin films with various functionalities. [] Plasma polymerization of this compound creates crosslinked polymer thin films rich in carbon-carbon (C-C) and phosphorus (P) groups, reflecting the monomer structure. [] These films can further react with molecules like oxygen (O2), nitric oxide (NO), nickel tetracarbonyl (Ni(CO)4), and iron pentacarbonyl (Fe(CO)5), demonstrating the accessibility and reactivity of the phosphine groups. []

Q2: How does this compound contribute to incorporating transition metals into polymer films?

A2: The phosphine groups in this compound-derived plasma polymer films act as ligands, enabling the incorporation of transition metals. [, ] For instance, exposing the film to Ni(CO)4 or Fe(CO)5 results in the metal complexing with the phosphorus atoms, displacing some carbonyl (CO) ligands. [] This method offers a novel way to produce single-phase transition metal-containing plasma polymers. []

Q3: Can you explain the process of forming nickel-containing this compound plasma polymer using concurrent metal evaporation?

A3: This technique involves simultaneously evaporating nickel into a this compound glow discharge. [] The nickel atoms react with the phosphine groups present in the plasma, leading to the formation of nickel-containing this compound plasma polymer (NiTAPPP). [] The ratio of nickel evaporation rate to plasma polymer deposition rate influences the final product's composition; a higher ratio favors uncoordinated nickel formation, while a lower ratio promotes coordinated nickel. []

Q4: What is the significance of the thermal decomposition of this compound?

A5: The thermolysis of this compound offers a synthetic pathway for producing phosphaacetylene (HCP). [, ] Heating this compound to 700 °C under reduced pressure (10-3 Torr) leads to the formation of HCP, which can be purified via trap-to-trap distillation. [] This method highlights the potential of this compound as a precursor for synthesizing phosphorus-containing compounds.

Q5: How does the proposed mechanism for phosphaacetylene formation from this compound compare to acetylene formation from vinylacetylene?

A6: Theoretical studies suggest that phosphaacetylene formation from this compound occurs through two sequential retro-ene eliminations of propene, yielding vinylphosphaacetylene as an intermediate. [] Subsequently, a 1,2 hydrogen shift converts vinylphosphaacetylene to the final product, phosphaacetylene. [] This mechanism closely resembles the pathway proposed for acetylene formation from vinylacetylene during thermal decomposition in a shock tube. []

Q6: Beyond thin films and phosphaacetylene synthesis, how else has this compound been utilized in chemical synthesis?

A7: this compound plays a crucial role in synthesizing iron(II) complexes with 10- and 11-membered triphosphamacrocycles. [] In a base-catalyzed reaction, this compound, along with 1,3-bis(phosphino)propane, assembles around an iron center to form a 10-membered triphosphamacrocycle complex. [] Similarly, it participates in a radical-initiated iron-templated reaction with 1,2-bis(phosphino)ethane to yield another 10-membered triphosphamacrocycle complex. [] This example showcases the utility of this compound in constructing complex organometallic architectures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.